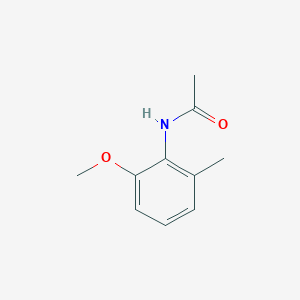
N-(2-Methoxy-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-6-methylphenyl)acetamide (CAS: 93-26-5) is an acetamide derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. Its molecular formula is C₉H₁₁NO₂ (molar mass: 165.19 g/mol), and it exists as a crystalline solid with a melting point of 70–74°C . The compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Acetamides
Structural Analogues and Substituent Effects
The biological and physicochemical properties of acetamides are highly dependent on substituent groups. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Position and Bioactivity: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) in this compound contrasts with electron-withdrawing groups (e.g., -Cl) in herbicidal analogues like metolachlor.
- Pharmacological Activity: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39) demonstrated anti-cancer activity against multiple cell lines (HCT-1, MCF-7) due to the sulfonyl-piperidinylquinazoline moiety, which enhances DNA intercalation .
- Solubility: Aliphatic derivatives like N-(6-Aminohexyl)acetamide exhibit water solubility due to the primary amine group, whereas aromatic acetamides (e.g., this compound) are more lipophilic .
Metabolic and Toxicological Comparisons
Table 2: Metabolic Pathways and Enzyme Interactions
Key Observations:
- Metabolic Activation: Chloroacetamides (e.g., metolachlor) undergo oxidative metabolism to form reactive intermediates like CMEPA, which are implicated in carcinogenicity. This compound lacks chlorine, reducing the likelihood of forming toxic quinone imines .
- Species Differences : Human liver microsomes metabolize chloroacetamides less efficiently than rats, highlighting interspecies variability in toxicity risks .
Physicochemical Property Comparisons
Key Observations:
- Lipophilicity vs. Hydrophilicity: Aromatic acetamides (e.g., this compound) are suited for lipid-rich environments, while aliphatic derivatives (e.g., N-(6-Aminohexyl)acetamide) are ideal for aqueous systems .
Properties
CAS No. |
50868-76-3 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(2-methoxy-6-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-5-4-6-9(13-3)10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12) |
InChI Key |
ZYZWYHGRKKVOBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














